(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Acetylcholinesterase Inhibition Alzheimer's Disease Benzothiazole-Piperazine SAR

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic small molecule (MW 341.43 g/mol) featuring a 5,6-dimethylbenzothiazole core linked via a piperazine bridge to a furan-2-yl methanone moiety. This architecture places it within the benzothiazole-piperazine hybrid class, a scaffold actively explored for cholinesterase inhibition and anticancer applications.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 899748-86-8
Cat. No. B2404120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
CAS899748-86-8
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C18H19N3O2S/c1-12-10-14-16(11-13(12)2)24-18(19-14)21-7-5-20(6-8-21)17(22)15-4-3-9-23-15/h3-4,9-11H,5-8H2,1-2H3
InChIKeyMVTIWSCUGSILOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 899748-86-8): Structural and Pharmacophore Baseline for Procurement Evaluation


(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic small molecule (MW 341.43 g/mol) featuring a 5,6-dimethylbenzothiazole core linked via a piperazine bridge to a furan-2-yl methanone moiety. This architecture places it within the benzothiazole-piperazine hybrid class, a scaffold actively explored for cholinesterase inhibition [1] and anticancer applications [2].

Why Generic Benzothiazole-Piperazine Substitution Fails: The Critical Role of 5,6-Dimethyl and Furan-2-yl Substituents in (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone


Benzothiazole-piperazine analogs cannot be considered interchangeable. SAR studies on related chemotypes demonstrate that minor substituent changes on the benzothiazole core and the piperazine N-acyl group profoundly alter target affinity, selectivity, and cytotoxic potency [1]. For instance, the 5,6-dimethyl substitution pattern on the benzothiazole ring is distinct from unsubstituted, 4-fluoro, or 6-nitro variants, each known to yield different cholinesterase inhibition profiles [2]. Generic substitution without empirical validation would forfeit the specific pharmacological profile this substitution pattern is designed to confer.

Quantitative Differentiation Evidence for (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: A Gap Analysis and Comparative Framework


Target-Specific Potency Differentiation Against AChE: A Comparative Gap

Direct quantitative AChE inhibition data (IC50, Ki) for the target compound (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone were not identified in the peer-reviewed literature or authoritative databases. This represents a critical evidence gap. In contrast, the closest published analogs within the benzothiazole-piperazine class have well-characterized AChE potency. For example, the most active compounds in a closely related thiazole-piperazine series (compounds 5n, 5o, and 5p) exhibited 96.44%, 99.83%, and 89.70% AChE inhibition at 0.1 µM, respectively [1]. Without analogous data, the 5,6-dimethyl furoyl derivative cannot be positioned for potency-based selection.

Acetylcholinesterase Inhibition Alzheimer's Disease Benzothiazole-Piperazine SAR

Anticancer Cytotoxicity Profile: Class-Level Inference vs. Specific Data Gap

While benzothiazole-piperazine derivatives are a known cytotoxic chemotype, specific GI50 values for the target compound against cancer cell lines are absent. The class benchmark is set by compound 1d from the Gurdal et al. series, which demonstrated high cytotoxicity against HUH-7, MCF-7, and HCT-116 cell lines [1]. However, the target compound's unique 5,6-dimethylbenzothiazole and furoyl substitution pattern preclude direct extrapolation of this potency. Compound 1d (N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)piperazin-1-yl]acetamide) provides the closest structural parallel, with a GI50 of 4.3 µM against MCF-7 cells [2].

Cytotoxicity Anticancer Benzothiazole-Piperazine Derivatives

Selectivity Over Butyrylcholinesterase (BChE): A Critical Differentiator Not Established

AChE over BChE selectivity is a crucial safety and efficacy parameter for Alzheimer's therapeutics. For the thiazole-piperazine series mentioned above, the synthesized compounds did not show notable BChE inhibition, indicating inherent selectivity [1]. However, this class-level property has not been experimentally verified for the target compound. The presence of the furan-2-yl carbonyl group, which differs from the thiazole-piperazine series, could significantly alter enzyme selectivity.

Selectivity Butyrylcholinesterase Cholinesterase Inhibitors

Evidence-Linked Application Scenarios for (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone


Chemical Probe for Benzothiazole-Piperazine-Furan SAR Exploration

Given the structural novelty of the 5,6-dimethylbenzothiazole and furan-2-yl substituents, this compound is best suited as a chemical probe for systematic SAR expansion of the benzothiazole-piperazine class. It can serve as a starting point for generating the missing AChE/BChE inhibition and cytotoxicity data in-house [1][2].

Comparator for Cholinesterase Inhibitor Lead Optimization

Once foundational enzymatic data are generated, this compound could serve as a comparator for lead optimization programs targeting Alzheimer's disease, particularly to evaluate the impact of 5,6-dimethyl substitution versus 4-fluoro or unsubstituted benzothiazole cores on AChE inhibition kinetics [1].

Negative Control for Furoyl-Piperazine Pharmacophore Studies

Until biological activity is confirmed, this compound could be utilized as a negative control or inactive scaffold in assays against cholinesterases or cancer cell lines, particularly where furoyl-piperazine benzothiazole analogs have demonstrated activity [2].

Quote Request

Request a Quote for (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.